N'-butanoyl-4-methylbenzohydrazide
Description
N'-Butanoyl-4-methylbenzohydrazide is a benzohydrazide derivative characterized by a 4-methylbenzoyl core functionalized with a butanoyl hydrazide moiety. Benzohydrazides are typically synthesized via condensation reactions between hydrazides and carbonyl-containing reagents (e.g., aldehydes, acyl chlorides) . For this compound, the likely synthetic route involves reacting 4-methylbenzohydrazide with butanoyl chloride under basic conditions, analogous to procedures described for similar derivatives (e.g., using benzoyl chloride in NaOH) .
Benzohydrazides are pharmacologically relevant due to their diverse bioactivities, including antimicrobial, enzyme inhibitory, and metal-chelating properties .
Properties
IUPAC Name |
N'-butanoyl-4-methylbenzohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c1-3-4-11(15)13-14-12(16)10-7-5-9(2)6-8-10/h5-8H,3-4H2,1-2H3,(H,13,15)(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZYMJZRARNYCMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NNC(=O)C1=CC=C(C=C1)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-butanoyl-4-methylbenzohydrazide typically involves the reaction of 4-methylbenzohydrazide with butanoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The general reaction scheme is as follows:
4-methylbenzohydrazide+butanoyl chloride→N’-butanoyl-4-methylbenzohydrazide
Industrial Production Methods
In an industrial setting, the production of N’-butanoyl-4-methylbenzohydrazide can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N’-butanoyl-4-methylbenzohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different hydrazine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the hydrazide group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives.
Scientific Research Applications
N’-butanoyl-4-methylbenzohydrazide has been explored for various scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antioxidant agent.
Medicine: Studied for its potential therapeutic properties, including anticancer and antidiabetic activities.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism by which N’-butanoyl-4-methylbenzohydrazide exerts its effects involves interactions with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell walls, while its antioxidant properties are linked to its capacity to neutralize reactive oxygen species.
Comparison with Similar Compounds
Table 2: Bioactivity Comparison of Benzohydrazide Derivatives
Key Observations:
- Enzyme Inhibition: Derivatives with electron-withdrawing groups (e.g., nitro, chloro) show potent MAO inhibition (IC₅₀: 0.5–5.0 µM) . The butanoyl group’s electron-donating nature may reduce binding affinity compared to these derivatives.
- Antimicrobial Activity: Compounds with trifluoromethyl or bulky aryl groups (e.g., ) exhibit moderate activity (EC₅₀: 12–100 µM). The butanoyl group’s lipophilicity could enhance penetration into microbial membranes, improving efficacy .
Structural and Crystallographic Insights
- Dihedral Angles: In (E)-2,4-Dimethyl-N′-(2-methylbenzylidene)benzohydrazide, the dihedral angle between the two phenyl rings is 88.45°, indicating near-perpendicular orientation . This compound’s butanoyl chain may introduce torsional strain, altering this angle and affecting packing efficiency.
- Intermolecular Interactions: Stabilizing interactions (e.g., N–H···O hydrogen bonds in ) are critical for crystal stability. The butanoyl group’s flexibility might reduce such interactions compared to rigid aromatic substituents .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
